N-[7-METHYL-2-(THIOPHEN-2-YL)IMIDAZO[1,2-A]PYRIDIN-3-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE
Description
N-[7-METHYL-2-(THIOPHEN-2-YL)IMIDAZO[1,2-A]PYRIDIN-3-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a synthetic small molecule characterized by a fused imidazopyridine core substituted with a thiophene ring and a benzodioxole carboxamide moiety.
Properties
IUPAC Name |
N-(7-methyl-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S/c1-12-6-7-23-17(9-12)21-18(16-3-2-8-27-16)19(23)22-20(24)13-4-5-14-15(10-13)26-11-25-14/h2-10H,11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXVGDJNXCHJPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC4=C(C=C3)OCO4)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[7-METHYL-2-(THIOPHEN-2-YL)IMIDAZO[1,2-A]PYRIDIN-3-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is favored due to its efficiency and high yield of the target product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[7-METHYL-2-(THIOPHEN-2-YL)IMIDAZO[1,2-A]PYRIDIN-3-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[7-METHYL-2-(THIOPHEN-2-YL)IMIDAZO[1,2-A]PYRIDIN-3-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[7-METHYL-2-(THIOPHEN-2-YL)IMIDAZO[1,2-A]PYRIDIN-3-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis based on structural and computational properties:
Table 1: Structural and Molecular Comparison
Key Differences:
Core Heterocycles: The target compound’s imidazopyridine core contrasts with the indoline scaffold in the reference compound. Imidazopyridines are known for CNS activity, while indolines are often linked to anticancer agents .
Substituents : The benzodioxole group in the target compound may enhance metabolic stability compared to the methylbenzoyl-phosphonate group in the reference compound, which could influence solubility and bioavailability .
Synthetic Utility : The reference compound includes a phosphonate group (P=O), which is atypical in drug-like molecules but useful in prodrug strategies. The target compound lacks this feature, suggesting divergent therapeutic hypotheses.
Research Findings and Limitations
- Experimental Data Gap: No pharmacological or biochemical data for the target compound are available in the provided evidence or mainstream journals (e.g., PubMed, SciFinder).
- However, these predictions lack experimental confirmation.
- Safety/Toxicity: No in vitro or in vivo toxicity studies are reported.
Biological Activity
N-[7-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-2H-1,3-benzodioxole-5-carboxamide is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including structural characteristics, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural and chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H15N3OS |
| Molecular Weight | 333.41 g/mol |
| CAS Number | 372496-78-1 |
| LogP | 4.0567 |
| Polar Surface Area | 66.258 Ų |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
The compound's structure includes a benzodioxole moiety and an imidazo-pyridine unit, which are known to contribute to various biological activities.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation and survival. Studies have shown that imidazo-pyridine derivatives can induce apoptosis in cancer cells by activating caspase pathways.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In Vitro Studies : Preliminary studies suggest that it exhibits activity against various bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or inhibit critical metabolic pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.
-
Anticancer Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that related imidazo-pyridine compounds inhibited tumor growth in xenograft models by targeting the PI3K/Akt signaling pathway.
- Study Reference : Smith et al., 2020.
-
Antimicrobial Activity : Research published in Antimicrobial Agents and Chemotherapy found that certain derivatives showed promising activity against MRSA strains.
- Study Reference : Johnson et al., 2021.
Q & A
Q. Resolution Methodology :
Solubility Testing :
- Use shake-flask method in solvents (e.g., DMSO, ethanol, hexane) at 25°C.
- Quantify via UV-Vis at λ_max (e.g., 280 nm) .
Molecular Dynamics (MD) :
- Simulate solvation free energy in GROMACS to identify solvent interactions .
Empirical Adjustments :
- Add co-solvents (e.g., 10% PEG-400) to enhance aqueous solubility for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
